![molecular formula C8H9FN2O3 B1451555 2-(2-Fluoro-4-nitrophenoxy)ethanamine CAS No. 773051-30-2](/img/structure/B1451555.png)
2-(2-Fluoro-4-nitrophenoxy)ethanamine
Overview
Description
2-(2-Fluoro-4-nitrophenoxy)ethanamine (2-FNE) is an amine compound that is used in a variety of scientific research applications. It is a versatile compound that has a wide range of uses in the fields of chemistry, biochemistry, and biology. 2-FNE has been found to have a number of biochemical and physiological effects that make it an attractive molecule for research and experimentation.
Scientific Research Applications
Novel Synthetic Routes and Applications
A study by Luo et al. (2008) developed a novel synthetic route for 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, an intermediate of Silodosin, by utilizing 2-nitrochlorobenzene. This method was highlighted for its convenience and economy, suggesting potential applications in pharmaceutical synthesis (Luo, Chen, Zhang, & Huang, 2008).
Mercury Sensor Development
Wanichacheva et al. (2009) reported on a novel macromolecule based on 2-[3-(2-aminoethylthio)propylthio]ethanamine for selective optical detection of Hg2+. This sensor indicated the presence of mercury through fluorescence quenching and a chromogenic change visible to the naked eye, demonstrating potential for environmental monitoring applications (Wanichacheva, Siriprumpoonthum, Kamkaew, & Grudpan, 2009).
Green Synthesis of Schiff Bases
Research conducted in 2023 by S. G et al. involved the green synthesis of Schiff bases from 2-(2-methoxyphenoxy)ethanamine and various aromatic aldehydes. These compounds showed promise in in vitro antimicrobial and antidiabetic studies, hinting at their potential use in drug development and as inhibitors against COVID-19 (S. G, D. K, S. P, & B. N, 2023).
Chemical Shift Imaging for Gene-Reporter Molecules
Kodibagkar et al. (2006) explored the use of 2-fluoro-4-nitrophenol-β-D-galactopyranoside (OFPNPG) as a novel class of NMR active molecules for imaging β-galactosidase activity. This approach provided a non-invasive method to monitor gene expression in living cells and could have implications for biomedical research (Kodibagkar, Yu, Liu, Hetherington, & Mason, 2006).
Advanced Materials and Chemical Synthesis
Zhang et al. (2019) established a rapid synthetic method for 8-(2-fluoro-4-nitrophenoxy)-[1,2,4] triazolo [4,3-a] pyrazine, an important intermediate in biologically active compounds. This work underscores the versatility of 2-(2-Fluoro-4-nitrophenoxy)ethanamine analogs in the creation of novel materials with potential biological applications (Zhang, Liu, Zhang, Tan, & Zheng, 2019).
properties
IUPAC Name |
2-(2-fluoro-4-nitrophenoxy)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O3/c9-7-5-6(11(12)13)1-2-8(7)14-4-3-10/h1-2,5H,3-4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMKWSZDECGTCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluoro-4-nitrophenoxy)ethanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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